molecular formula C9H10INO2 B14810208 5-Cyclopropoxy-3-iodo-2-methoxypyridine

5-Cyclopropoxy-3-iodo-2-methoxypyridine

Cat. No.: B14810208
M. Wt: 291.09 g/mol
InChI Key: MKOBGGIAKXDXBF-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-3-iodo-2-methoxypyridine is a chemical compound with the molecular formula C9H10INO2. It is a pyridine derivative characterized by the presence of cyclopropoxy, iodo, and methoxy functional groups. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .

Preparation Methods

The synthesis of 5-Cyclopropoxy-3-iodo-2-methoxypyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the iodination of a methoxypyridine derivative followed by the introduction of the cyclopropoxy group. The reaction conditions often involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and yield .

Chemical Reactions Analysis

5-Cyclopropoxy-3-iodo-2-methoxypyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Cyclopropoxy-3-iodo-2-methoxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-3-iodo-2-methoxypyridine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific context of its use .

Comparison with Similar Compounds

5-Cyclopropoxy-3-iodo-2-methoxypyridine can be compared with other pyridine derivatives such as:

    5-Iodo-2-methoxypyridine: Lacks the cyclopropoxy group, which may affect its reactivity and applications.

    5-Chloro-3-iodo-2-methoxypyridine: Contains a chlorine atom instead of a cyclopropoxy group, leading to different chemical properties and uses.

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

5-cyclopropyloxy-3-iodo-2-methoxypyridine

InChI

InChI=1S/C9H10INO2/c1-12-9-8(10)4-7(5-11-9)13-6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

MKOBGGIAKXDXBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)OC2CC2)I

Origin of Product

United States

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